molecular formula C11H14BrNO B3249767 rac-(2R,3R)-2-(4-bromophenyl)-3-methylmorpholine, trans CAS No. 1969288-24-1

rac-(2R,3R)-2-(4-bromophenyl)-3-methylmorpholine, trans

Cat. No.: B3249767
CAS No.: 1969288-24-1
M. Wt: 256.14
InChI Key: FWXJFYRBAJTHOA-GZMMTYOYSA-N
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Description

rac-(2R,3R)-2-(4-bromophenyl)-3-methylmorpholine, trans is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a morpholine ring substituted with a 4-bromophenyl group and a methyl group, making it a valuable molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-2-(4-bromophenyl)-3-methylmorpholine, trans typically involves the reaction of 4-bromobenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then reduced to form the corresponding amine, which undergoes cyclization to yield the desired morpholine derivative. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the cyclization step may require acidic or basic conditions depending on the specific synthetic route.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors to enhance reaction efficiency and scalability. The use of flow microreactors has been reported to improve the synthesis of similar compounds by providing better control over reaction parameters and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3R)-2-(4-bromophenyl)-3-methylmorpholine, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Corresponding oxides or ketones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

rac-(2R,3R)-2-(4-bromophenyl)-3-methylmorpholine, trans has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(2R,3R)-2-(4-bromophenyl)-3-methylmorpholine, trans involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to exert its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,3R)-2-(4-chlorophenyl)-3-methylmorpholine, trans
  • rac-(2R,3R)-2-(4-fluorophenyl)-3-methylmorpholine, trans
  • rac-(2R,3R)-2-(4-methylphenyl)-3-methylmorpholine, trans

Uniqueness

rac-(2R,3R)-2-(4-bromophenyl)-3-methylmorpholine, trans is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for further functionalization. Additionally, the bromine substituent may enhance the compound’s bioactivity, making it a valuable candidate for drug development and other applications .

Properties

IUPAC Name

(2S,3S)-2-(4-bromophenyl)-3-methylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-8-11(14-7-6-13-8)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3/t8-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXJFYRBAJTHOA-GZMMTYOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCN1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](OCCN1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-(2R,3R)-2-(4-bromophenyl)-3-methylmorpholine, trans
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rac-(2R,3R)-2-(4-bromophenyl)-3-methylmorpholine, trans
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rac-(2R,3R)-2-(4-bromophenyl)-3-methylmorpholine, trans
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rac-(2R,3R)-2-(4-bromophenyl)-3-methylmorpholine, trans
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rac-(2R,3R)-2-(4-bromophenyl)-3-methylmorpholine, trans

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